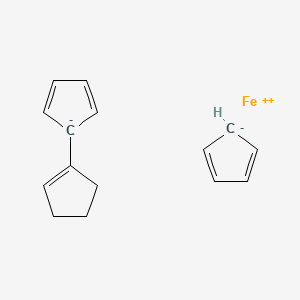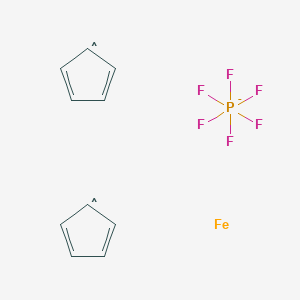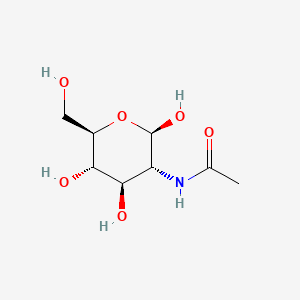
Cyclopentenylferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentenylferrocene (CpFe) is an organometallic compound that has been studied extensively in recent years due to its unique properties and potential applications in a range of scientific fields. CpFe is a bidentate ligand with two cyclopentadienyl rings attached to a ferrocene core. CpFe has been found to possess redox, Lewis acid-base, and coordination chemistry properties, making it a versatile compound for a variety of applications.
Scientific Research Applications
Biferrocene Derivatives with Alicyclic Substituents : Biferrocene derivatives with cyclohexyl, cyclohexenyl, and cyclopentenyl substituents have been synthesized and characterized. They show interesting order-disorder phenomena in their crystal structures, useful for studying molecular interactions and material properties (Mochida, Kobayashi, & Akasaka, 2013).
Electrochemical Investigation of Surface Attachment Chemistry : Aminoferrocene, a ferrocene derivative, has been used as an electroactive indicator to study carbodiimide coupling reactions. This research is pivotal for biosensing applications, as it enables the quantification of probe DNA available for sensing (Booth, Kannappan, Hosseini, & Partridge, 2015).
Stereoselective Cyclopalladation of Aminoferrocenes : The stereoselective cyclopalladation of aminoferrocenes has been investigated, providing insights into the formation of complex organometallic structures, relevant for catalysis and material science (Wang, Li, Gao, Wu, Geng, & Jin, 2006).
Cyclopentadienyl-Substituted Phosphaferrocenes : The synthesis of a bis(phosphaferrocene)-substituted ferrocene has been achieved, which acts as a P,P-chelate ligand in complex formations. This work is significant for the development of asymmetric catalysis (Ganter, Kaulen, & Englert, 1999).
Ferrocene Derivatives as Redox Mediators in Solar Cells : Ferrocene compounds, including cyclopentenylferrocene derivatives, have been explored as redox shuttles in dye-sensitized solar cells. Their chemical modification allows for tuning the redox properties, optimizing energy conversion efficiency (Daeneke, Mozer, Kwon, Duffy, Holmes, Bach, & Spiccia, 2012).
Electrochemical Behavior in Metallocene Chemistry : The electrochemical properties of ferrocene derivatives have been extensively studied, providing valuable insights for applications in energy storage and conversion systems (Rausch, 1963).
Organoiron Polymers and Macromolecules : Research into the design of organoiron polymers incorporating ferrocene and arene cyclopentadienyl complexes has led to developments in materials, liquid crystals, and electrocatalysts (Abd-El-Aziz & Manners, 2005).
Mechanism of Action
Target of Action
Cyclopentenylferrocene, also known as Ferrocene, (1-cyclopenten-1-yl)-, primarily targets the Glutathione Peroxidase 4 (GPX4) . GPX4 is a unique mammalian enzyme that can reduce lipid hydroperoxides to their corresponding alcohols . It plays a crucial role in preventing lipid peroxidation, a process that can lead to cell death .
Mode of Action
This compound interacts with GPX4, inhibiting its function . This inhibition leads to an increase in lipid peroxidation, causing a form of programmed cell death known as ferroptosis . Ferrocene derivatives have been found to participate in important metal-specific modes of action that contribute to the overall therapeutic efficacy of the molecules .
Biochemical Pathways
The inhibition of GPX4 by this compound affects the lipid metabolism, reactive oxygen species (ROS) biology, and iron regulation pathways . The compound’s interaction with GPX4 impairs the enzyme’s ability to reduce lipid hydroperoxides, leading to an increase in lipid peroxidation and ROS . This increase in ROS and lipid peroxidation triggers ferroptosis, a form of cell death .
Pharmacokinetics
The compound’s ferrocenyl moiety is known to maintain the inhibition capacity of certain molecules with gpx4 .
Result of Action
The result of this compound’s action is the induction of ferroptosis, a form of programmed cell death . By inhibiting GPX4 and increasing lipid peroxidation and ROS, this compound can trigger cell death, thereby attenuating tumor growth in vivo .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, ion-pairing has been found to lower the energy necessary for the reduction of the ferricenium ion, affecting the compound’s action . Additionally, the solvent dielectric constant can influence the energy barrier for rotation around the metal–ligand bond in ferricenium derivatives .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Cyclopentenylferrocene are not well-studied. Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules. The iron atom in this compound could potentially interact with biomolecules that have an affinity for iron, influencing biochemical reactions .
Cellular Effects
Other ferrocene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is possible that this compound could have similar effects.
Molecular Mechanism
It is known that the interactions between the d-orbitals of the iron atom and the p-orbitals of the cyclopentadienyl rings form the metal-ligand bonds in ferrocene compounds . This could potentially influence the way this compound interacts with other molecules at the molecular level.
properties
IUPAC Name |
cyclopenta-1,3-diene;5-(cyclopenten-1-yl)cyclopenta-1,3-diene;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11.C5H5.Fe/c1-2-6-9(5-1)10-7-3-4-8-10;1-2-4-5-3-1;/h1-2,5-7H,3-4,8H2;1-5H;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHQGWZCFPIJOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)[C-]2C=CC=C2.[CH-]1C=CC=C1.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Fe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B1143565.png)


